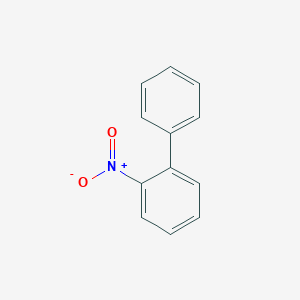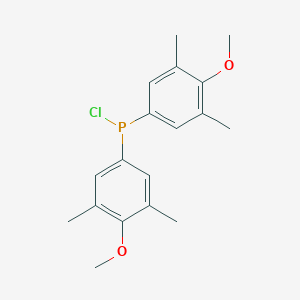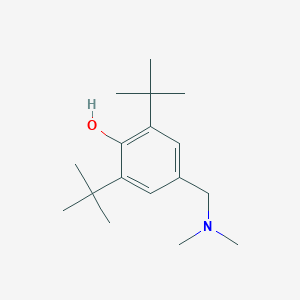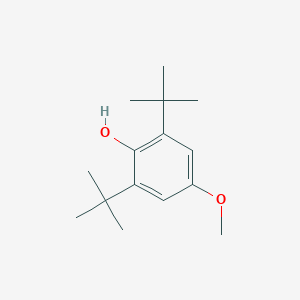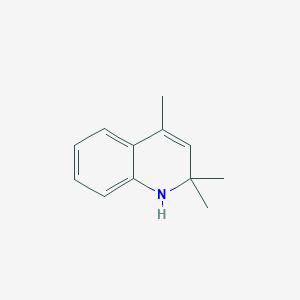
2,2,4-Trimethyl-1,2-dihydroquinoline
概要
説明
2,2,4-Trimethyl-1,2-dihydroquinoline, also known as TMQ, is a yellow to brown sticky oil to semi-solid or liquid substance . It is widely used to make fungicides, biocides, alkaloids, dyes, rubber chemicals, and flavoring agents . It can also be found in plastic materials, hydraulic fluids, and greases .
Synthesis Analysis
The synthesis of TMQ is a result of the reaction of aniline and both acetone and mesityl oxide in the presence of selected sulfonic acid silica catalysts .Molecular Structure Analysis
The molecular formula of TMQ is C12H15N . It has an average mass of 173.254 Da and a monoisotopic mass of 173.120453 Da .Chemical Reactions Analysis
TMQ neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
TMQ has a density of 1.0±0.1 g/cm3 . Its boiling point is 269.7±20.0 °C at 760 mmHg . The enthalpy of vaporization is 50.8±3.0 kJ/mol . The flash point is 118.6±17.2 °C . It is insoluble in water but miscible with ethanol, acetone, benzene, monochlorobenzene, isopropyl acetate, and gasoline .科学的研究の応用
Photophysical Properties and Photodissociation
- Photodissociation Dynamics : 2,2,4-Trimethyl-1,2-dihydroquinolines exhibit notable photodissociation properties. The quantum yield for photodissociation in non-polar solvents varies significantly based on the state of excitation, indicating complex photophysical behavior (Malkin, Pirogov, & Kuzmin, 1984).
Chemical Synthesis and Catalysis
- Interphase Catalysis : This compound and its analogs are successfully synthesized using interphase catalysis, with the nature of alkylating agents influencing the yield and reaction time (Shikhaliev & Shmyreva, 1988).
Chemical Structure Analysis
- Dimerization Process : The acid-catalyzed dimerization of 2,2,4-Trimethyl-1,2-dihydroquinoline has been elucidated, providing insights into its chemical structure and the formation of dimer products (Elliott & Dunathan, 1963).
Photochemistry and Radical Formation
- Photolysis and Radical Formation : The photolysis of this compound leads to the generation of aminyl radicals, with a significant route being dimerization (Malkin, Pirogov, Ivanov, Pokrovskaya, & Kuzmin, 1981).
Chemical Process Improvement
- Process Design for TMQ Production : An integrated solvent-process design methodology based on COSMO-SAC and quantum mechanics has been proposed to increase the yield and selectivity of this compound (TMQ) in industrial processes (Zhang, Pang, Zhuang, Liu, Du, & Yuan, 2020).
Photocatalysis
- Photoinduced Addition Studies : The kinetics and mechanisms of photoinduced addition of water and methanol to this compound have been analyzed, highlighting its potential in photocatalytic processes (Nekipelova, Shishkov, & Kuzmin, 2002).
Application in Rubber Production
- Antioxidant in Rubber Production : Its role as an antioxidant in rubber production technologies has been studied, considering its effectiveness and potential environmental impacts (National Toxicology Program technical report series, 1997).
作用機序
Target of Action
2,2,4-Trimethyl-1,2-dihydroquinoline primarily targets oxidative stress in cells . It acts as an antioxidant, reducing the level of oxidative stress in cells, which can lead to various cellular damages .
Mode of Action
This compound interacts with its targets by reducing oxidative stress through its antioxidant activity . This results in a decrease in the level of pro-inflammatory cytokines and NF-κB mRNA, as well as a decrease in the concentration of immunoglobulin G .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and inflammation . By reducing oxidative stress, it impacts the pathways that lead to the production of pro-inflammatory cytokines and NF-κB mRNA . This results in a decrease in inflammation and a reduction in the activity of caspase-8 and caspase-9, which are involved in the activation of ligand-induced and mitochondrial pathways of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in oxidative stress, a decrease in the level of pro-inflammatory cytokines and NF-κB mRNA, and a decrease in the concentration of immunoglobulin G . These changes result in a reduction in inflammation and apoptosis, leading to improved cellular health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it may be sensitive to prolonged exposure to air and light . Additionally, it is known to be combustible and can emit toxic fumes of nitrogen oxides when heated to decomposition . Therefore, careful handling and storage of this compound are necessary to maintain its stability and efficacy.
Safety and Hazards
将来の方向性
Despite its significant pharmacological importance, the scalable synthesis of TMQ is always cumbersome due to harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . Therefore, future research could focus on finding more efficient and environmentally friendly methods for the synthesis of TMQ .
生化学分析
Biochemical Properties
2,2,4-Trimethyl-1,2-dihydroquinoline plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules to mitigate oxidative stress. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines and NF-κB mRNA, which are critical in the inflammatory response . Additionally, this compound interacts with antioxidant enzymes, promoting the normalization of antioxidant system function in cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to reduce oxidative stress in liver cells by decreasing the accumulation of oxidative markers such as 8-hydroxy-2-deoxyguanosine and 8-isoprostane . This compound also influences cell signaling pathways, including the inhibition of caspase-3, caspase-8, and caspase-9 activities, which are involved in apoptosis . Furthermore, this compound has been shown to modulate gene expression related to inflammation and oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of pro-inflammatory cytokines and NF-κB, reducing the inflammatory response . Additionally, it enhances the activity of antioxidant enzymes, thereby reducing oxidative stress . The compound also modulates gene expression by influencing the transcription of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its antioxidant activity remains stable over extended periods, with significant retention of its properties even after several days of exposure to oxidative conditions . The compound may undergo degradation under certain conditions, which can affect its long-term efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce oxidative stress and inflammation without adverse effects . At higher doses, there may be toxic effects, including potential liver damage and alterations in metabolic processes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound also affects metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation . These interactions highlight its potential in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It is known to accumulate in tissues with high oxidative stress, such as the liver and brain . The compound’s localization is influenced by its interaction with cellular transport mechanisms, which ensure its effective distribution to target sites .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity is modulated by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is crucial for its function as an antioxidant, as it allows the compound to effectively neutralize reactive oxygen species at their source .
特性
IUPAC Name |
2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRLMGFXSPUZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC=CC=C12)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20207 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31014-67-2, 26780-96-1 | |
| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31014-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trimethyl-1,2-dihydroquinoline polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0025070 | |
| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-dihydro-2,2,4-trimethylquinoline appears as dark cloudy copper-colored or yellow liquid. Odorless. (NTP, 1992), Other Solid, Light tan powder; mp = 120 deg C; [HSDB] Dark cloudy copper-colored or yellow liquid; mp = 26-27 deg C; [CAMEO] Amber or brown granules; mp = 80-100 deg C; [Redox MSDS] | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20207 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2759 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
491 to 500 °F at 743 mmHg (NTP, 1992) | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20207 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
214 °F (NTP, 1992), 101 °C | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20207 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2759 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20207 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.03 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20207 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIGHT TAN POWDER | |
CAS No. |
147-47-7, 26780-96-1 | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20207 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2,4-Trimethyl-1,2-dihydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(2,2,4-trimethyl-1,2-dihydroquinoline) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026780961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetone anil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline, oligomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-dihydro-2,2,4-trimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0553M374Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
79 to 81 °F (NTP, 1992), 120 °C | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20207 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2,4-Trimethyl-1,2-dihydroquinoline (Ethoxyquin) function as an antioxidant?
A1: Ethoxyquin exhibits antioxidant activity through multiple mechanisms. It can scavenge both alkyl and alkylperoxy radicals, effectively interrupting the chain reactions of lipid peroxidation. [, ] It reacts with alkylperoxyls to form a dimer, 8-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, which further contributes to its antioxidant activity. [] Additionally, it can be oxidized to form a nitroxide, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-N-oxyl, which acts as an efficient antioxidant. []
Q2: In what applications is the antioxidant activity of this compound utilized?
A2: this compound (Ethoxyquin) is widely employed as an antioxidant in various applications:
- Animal Feed: It helps preserve the quality and nutritional value of animal feed by preventing lipid peroxidation. []
- Elastomers and Rubbers: It protects these materials from degradation caused by heat, oxygen, and metal ions, extending their lifespan. [, , , ]
- Polymers: It stabilizes polymers against oxidative degradation during processing and use, maintaining their desired properties. [, ]
Q3: Can natural products like henna serve as alternatives to this compound in rubber applications?
A4: Research suggests that henna can potentially function as a natural antioxidant alternative to this compound in sulfur-vulcanized natural rubber. Henna demonstrates comparable short- and long-term performance, enhancing the aging resistance of the rubber while minimizing the reliance on synthetic antioxidants. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H15N, and its molecular weight is 173.26 g/mol.
Q5: What are some of the key derivatives of this compound and their properties?
A5: Several derivatives of this compound have been synthesized and studied, including:
- 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: This derivative exhibits anti-inflammatory properties and mitigates oxidative stress in acetaminophen-induced liver injury in rats. []
- 6,6'-Methylene-bis(this compound) (MTDQ): This lipid-soluble derivative demonstrates protective effects against carbon tetrachloride-induced acute liver injuries in mice. []
- 6,6-Methylene-bis(2,2-dimethyl-4-methansulphonic acid sodium-1,2-dihydroquinoline) (MDS): This water-soluble derivative displays potential in preventing acute galactosamine-induced liver injuries in mice. []
- 1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ): This derivative shows a hepatoprotective effect by reducing oxidative stress and activating antioxidant enzymes in carbon tetrachloride-induced liver injury in rats. []
Q6: What are the main oxidation products of Ethoxyquin?
A7: The oxidation of Ethoxyquin can lead to various products depending on the oxidizing agent used. Some of the key products include: 8-(6-ethoxy-2,2,4-trimethyl-1,2-dihydro-1-quinolinyl)-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (dimer), 2,2,4-trimethyl-6-quinolone, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline-N-oxide, and 6-ethoxy-2,2,4-trimethyl-8-quinolone. []
Q7: How does the structure of this compound influence its antioxidant activity?
A8: The presence of the ethyl group at the 6-position plays a crucial role in the antioxidant activity of Ethoxyquin. Replacing the ethyl group with heavier chalcogen analogues (S, Se, Te) reduces the antioxidant efficiency. []
Q8: How does the concentration of this compound affect the vulcanization process of natural rubber?
A9: The concentration of this compound significantly influences the vulcanization of natural rubber. Higher concentrations generally lead to shorter scorch times due to the amine group's ability to promote the formation of active sulfurating agents, enhancing the cure rate. []
Q9: How does the type of antioxidant used alongside this compound affect the properties of natural rubber vulcanizates?
A10: The type of antioxidant used alongside this compound significantly influences the properties of natural rubber vulcanizates. Phenolic antioxidants tend to retard vulcanization, leading to higher cure indices and activation energies, while amine-based antioxidants exhibit the opposite effect due to their catalytic action. []
Q10: What are the potential toxicological effects of this compound?
A10: While this compound is generally considered safe for its intended uses, studies have shown some potential toxicological concerns:
- Teratogenicity: Studies in rats have shown that this compound can be teratogenic, causing developmental abnormalities in offspring when administered orally during pregnancy. [, ]
Q11: What analytical techniques are commonly employed to characterize and quantify this compound?
A11: Several analytical methods are used to characterize and quantify this compound, including:
- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for the identification and quantification of this compound and its metabolites in various matrices. [, ]
- Fourier-transform infrared spectroscopy (FT-IR): This technique is valuable for identifying functional groups and characterizing additives in rubber and polymer formulations containing this compound. [, ]
- Thermogravimetric analysis (TGA): This method, often coupled with FT-IR, is used to study the thermal stability and degradation behavior of materials containing this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




